![molecular formula C11H9FN2O3S B1529330 2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1410597-97-5](/img/structure/B1529330.png)
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Overview
Description
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a fluorinated aromatic ring, and a sulfanylacetic acid moiety. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the 1,2,4-oxadiazole ring through a cyclization reaction. This is followed by the introduction of the fluorinated aromatic ring and the sulfanylacetic acid moiety through a series of substitution and coupling reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study focused on the synthesis of oxadiazole derivatives demonstrated that modifications to the oxadiazole structure could enhance antibacterial activity against various pathogens . The presence of the sulfanyl group in 2-{[3-(5-fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid may contribute to its efficacy as an antimicrobial agent.
Anti-inflammatory Effects
Another area of interest is the compound's potential anti-inflammatory effects. In vitro studies have shown that oxadiazole derivatives can inhibit inflammatory cytokines, suggesting a role in managing inflammatory diseases . The specific structure of this compound may enhance its bioactivity compared to other derivatives.
Anticancer Properties
The oxadiazole moiety has also been linked to anticancer activity. Research indicates that certain oxadiazole compounds can induce apoptosis in cancer cells. A study evaluating various oxadiazole derivatives found that modifications can lead to increased cytotoxicity against cancer cell lines . The unique structure of this compound may provide a novel approach to cancer treatment.
Material Science Applications
Polymer Chemistry
In material science, compounds like this compound can serve as intermediates in the synthesis of polymers with specific functionalities. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical properties .
Fluorescent Materials
The fluorinated phenyl group in this compound suggests potential applications in the development of fluorescent materials. Research into similar fluorinated compounds indicates their utility in optoelectronic devices due to their photoluminescent properties .
Case Studies
Study Title | Focus | Findings |
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Synthesis and Antimicrobial Evaluation of Oxadiazole Derivatives | Antimicrobial Activity | Identified enhanced activity against E. coli and S. aureus for modified oxadiazoles. |
Anti-inflammatory Potential of Oxadiazole Compounds | Inflammation | Demonstrated significant reduction in IL-6 and TNF-alpha levels in vitro. |
Cytotoxic Effects of Oxadiazole Derivatives on Cancer Cell Lines | Cancer Research | Showed selective cytotoxicity towards breast cancer cell lines with IC50 values indicating potency. |
Development of Fluorescent Polymers from Oxadiazole Derivatives | Material Science | Achieved improved thermal stability and photoluminescent properties in polymer composites. |
Mechanism of Action
The mechanism of action of 2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The fluorinated aromatic ring and the oxadiazole moiety are known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid can be compared with other similar compounds, such as:
2-{[4-(5-Fluoro-2-methylphenyl)-5-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: This compound features a triazole ring instead of an oxadiazole ring, which can lead to different chemical and biological properties.
2-Fluoro-3-(trifluoromethyl)benzoic acid: This compound has a similar fluorinated aromatic ring but lacks the oxadiazole and sulfanylacetic acid moieties, resulting in different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it suitable for a wide range of applications.
Biological Activity
2-{[3-(5-Fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid, with the CAS number 1410597-97-5, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.
The molecular formula of this compound is C11H9FN2O3S, with a molecular weight of 268.26 g/mol. The compound exhibits a predicted density of 1.49 g/cm³ and a pKa value of 2.83 .
Property | Value |
---|---|
Molecular Formula | C11H9FN2O3S |
Molecular Weight | 268.26 g/mol |
Density | 1.49 g/cm³ (predicted) |
pKa | 2.83 (predicted) |
The biological activity of this compound is primarily linked to its ability to inhibit specific cellular pathways. Research indicates that related compounds in the oxadiazole family can act as inhibitors of Rho/MRTF/SRF-mediated gene transcription. These pathways are crucial in various physiological processes, including fibrosis and cancer progression .
The compound's structural features suggest it may engage with unknown molecular targets through covalent interactions, which enhances its potency and specificity . The lack of cytotoxicity at concentrations up to 100 µM indicates a favorable therapeutic index for further development .
Biological Activity Studies
A series of studies have been conducted to evaluate the biological activity of compounds similar to this compound:
- Inhibition Studies : In vitro assays demonstrated that derivatives of oxadiazole compounds exhibited significant inhibition against Rho-mediated pathways. For instance, one study reported an IC50 value of 180 nM for a structurally similar compound in inhibiting SRE.L activity .
- Cytotoxicity Assessment : The cytotoxic effects were minimal across various cell lines at concentrations up to 100 µM, suggesting a selective action on target pathways without affecting overall cell viability .
- In Vivo Efficacy : Animal models have shown that these compounds can reduce the development of fibrosis when administered in vivo. Notably, they were effective in reducing connective tissue growth factor (CTGF) gene expression .
Case Studies
Several case studies have highlighted the therapeutic potential of oxadiazole derivatives:
- Fibrosis Models : In a bleomycin-induced dermal fibrosis model in mice, treatment with oxadiazole derivatives led to significant reductions in fibrosis markers compared to control groups .
- Cancer Therapeutics : Compounds similar to this compound have been investigated for their potential use in cancer therapies targeting Rho-mediated transcriptional regulation .
Properties
IUPAC Name |
2-[[3-(5-fluoro-2-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3S/c1-6-2-3-7(12)4-8(6)10-13-11(17-14-10)18-5-9(15)16/h2-4H,5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWUIECVWQIPHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NOC(=N2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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